

3-(Trifluoromethyl)phenylthiourea chemical properties and structure

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylthiourea

Cat. No.: B159877

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An In-depth Technical Guide to **3-(Trifluoromethyl)phenylthiourea**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(Trifluoromethyl)phenylthiourea**, a versatile molecule with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and its role as a pivotal building block in the development of novel therapeutic agents and organocatalysts. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's scientific and practical significance.

Core Physicochemical and Structural Characteristics

3-(Trifluoromethyl)phenylthiourea, with the CAS Number 1736-70-5, is a substituted thiourea derivative that has garnered considerable interest due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group.^{[1][2]} This group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in modern chemical research.^[3]

Physicochemical Data Summary

The fundamental properties of **3-(Trifluoromethyl)phenylthiourea** are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Source(s)
CAS Number	1736-70-5	[1] [2]
Molecular Formula	C8H7F3N2S	[1] [2] [4]
Molecular Weight	220.22 g/mol	[4] [5]
Melting Point	104-108 °C	[1] [2]
Boiling Point	264.6 °C at 760 mmHg	[1]
Density	1.457 g/cm ³	[1]
Flash Point	113.8 °C	[1]
Appearance	White to light yellow crystalline powder	[6]

Molecular Structure and Conformation

The structure of **3-(Trifluoromethyl)phenylthiourea** is characterized by a central thiourea moiety (-NH-C(=S)-NH-) linked to a phenyl ring substituted with a trifluoromethyl group at the meta-position.

- IUPAC Name: [3-(Trifluoromethyl)phenyl]thiourea[\[4\]](#)
- SMILES String: NC(=S)Nc1cccc(c1)C(F)(F)F
- InChI Key: WKRUQAYFMKZMPJ-UHFFFAOYSA-N

The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the N-H protons of the thiourea functional group.[\[7\]](#) This enhanced acidity is a key factor in its ability to act as a hydrogen-bond donor, a property that is crucial for its applications in organocatalysis and its interaction with biological macromolecules.[\[7\]](#)[\[8\]](#) The thiourea group itself is known to exist in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in most conditions.[\[9\]](#)

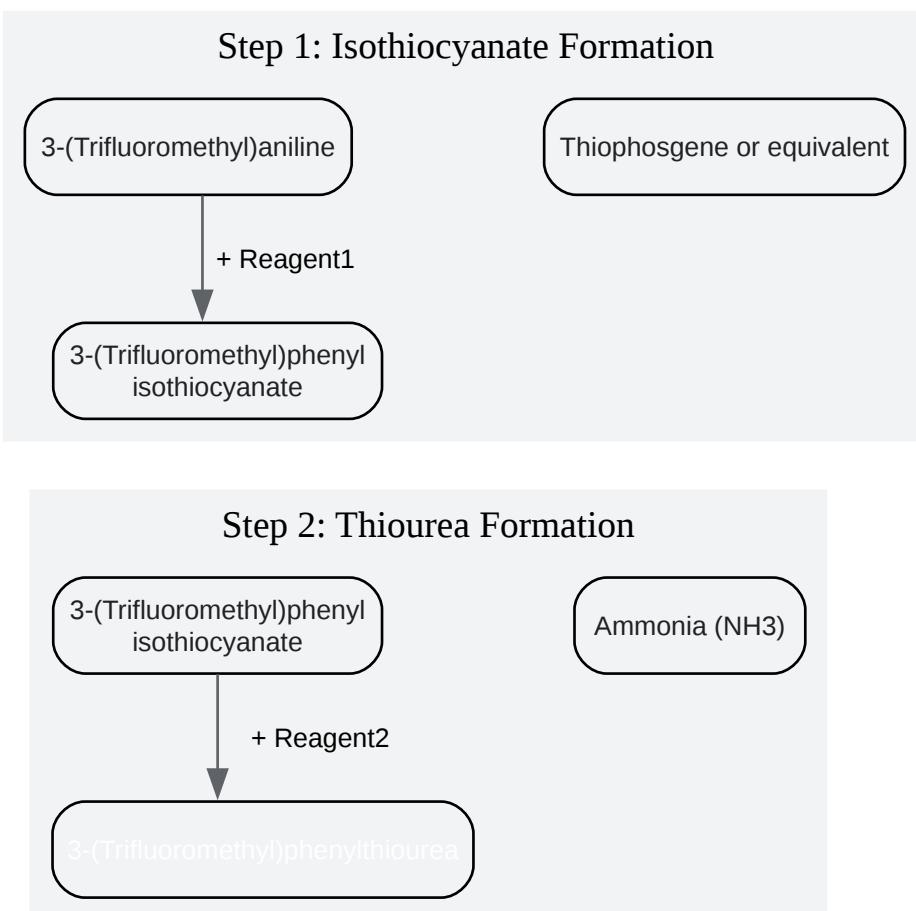
Synthesis and Reactivity

The synthesis of **3-(Trifluoromethyl)phenylthiourea** is typically achieved through a straightforward and high-yielding reaction. Understanding the synthetic pathway is crucial for researchers who wish to produce this compound or its derivatives.

General Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate precursor. A general and reliable method is the reaction with commercially available aliphatic or aromatic isothiocyanates.^[10] For the parent compound, this involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with ammonia. The isothiocyanate intermediate itself can be synthesized from 3-(trifluoromethyl)aniline.^[11]

The overall reaction scheme is as follows:



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Caption: General two-step synthesis of **3-(Trifluoromethyl)phenylthiourea**.

Detailed Experimental Protocol

This protocol describes the synthesis of a substituted derivative as an illustrative example, adapted from published procedures.[10] The synthesis of the parent compound follows a similar logic using ammonia in the final step.

Objective: To synthesize a 1,3-disubstituted thiourea derivative from 3-(trifluoromethyl)aniline.

Materials:

- 3-(Trifluoromethyl)aniline
- Aromatic or Aliphatic Isothiocyanate (e.g., Phenyl isothiocyanate)
- Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in the anhydrous solvent.
- Reagent Addition: To this solution, add 1.05 equivalents of the selected isothiocyanate dropwise at room temperature.
- Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiourea derivative.

- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The **3-(trifluoromethyl)phenylthiourea** scaffold is a cornerstone in the design of new therapeutic agents due to its broad spectrum of biological activities.[12]

Antimicrobial and Antiviral Activity

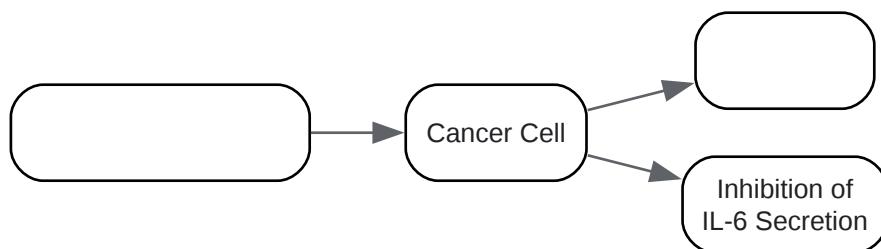
Derivatives of **3-(trifluoromethyl)phenylthiourea** have demonstrated potent activity against a range of pathogens.

- Antibacterial: These compounds show significant inhibition against Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and *Staphylococcus epidermidis*.[5][10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication.[5][10]
- Antiviral: Certain derivatives have also been evaluated for their activity against a panel of DNA and RNA viruses, with some showing notable cytotoxicity against host cells, a critical parameter in antiviral drug development.[10]

Anticancer Properties

The cytotoxic potential of **3-(trifluoromethyl)phenylthiourea** analogs against various cancer cell lines is well-documented.[12]

- High Cytotoxicity: Analogs have shown high efficacy against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, often with greater potency than the standard chemotherapeutic agent cisplatin.[12]
- Mechanism of Action: The anticancer effects are mediated through multiple pathways. These compounds are known to be potent inducers of apoptosis (programmed cell death) in cancer cells.[12] Furthermore, they can modulate inflammatory pathways by inhibiting the secretion of cytokines like Interleukin-6 (IL-6), which is often implicated in cancer progression.[12]



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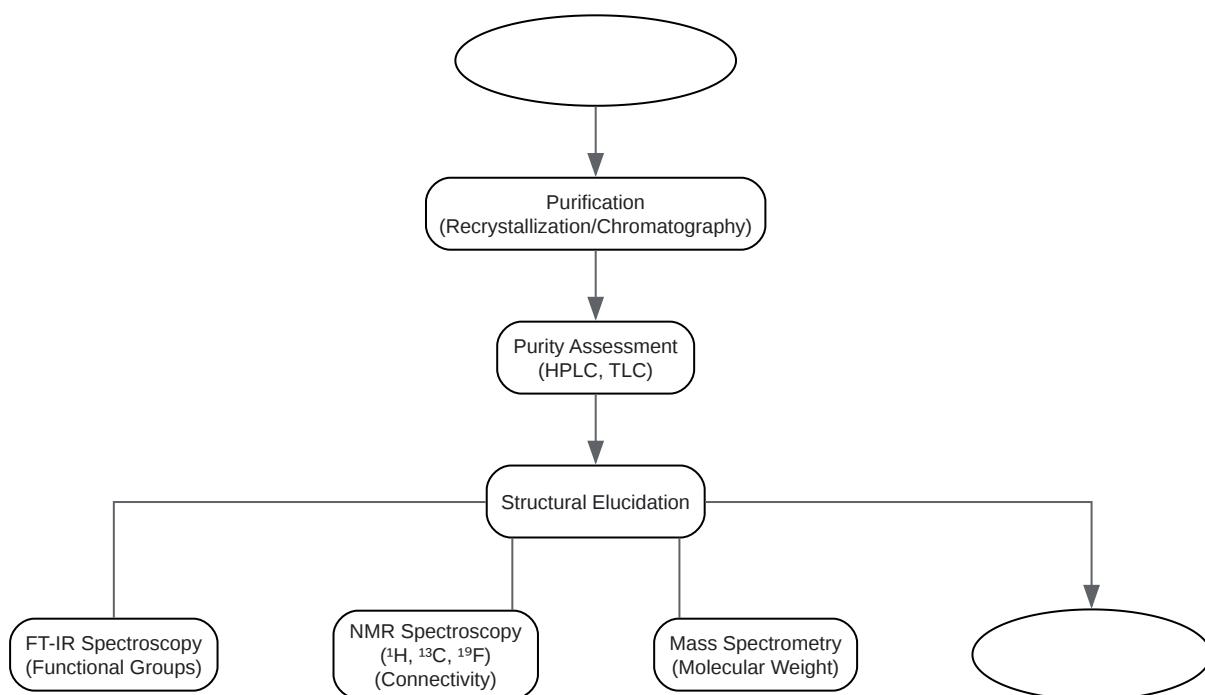
Caption: Dual mechanism of anticancer action.

Organocatalysis

The ability of the thiourea moiety to form double hydrogen bonds allows it to act as an effective organocatalyst. The presence of the electron-withdrawing trifluoromethyl group enhances the hydrogen-bond donating capacity, making these compounds particularly effective in activating substrates and stabilizing transition states in a variety of organic reactions.[7][8]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of synthesized **3-(Trifluoromethyl)phenylthiourea**. A standard workflow involves a combination of spectroscopic and chromatographic techniques.



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Caption: Standard workflow for analytical characterization.

- ^1H and ^{13}C NMR: Will confirm the carbon-hydrogen framework and the successful incorporation of the aromatic and thiourea moieties.
- ^{19}F NMR: Is a definitive technique to confirm the presence and electronic environment of the trifluoromethyl group.
- FT-IR: Will show characteristic peaks for N-H stretching (around $3100\text{-}3400\text{ cm}^{-1}$) and the C=S thiocarbonyl stretch (around $1300\text{-}1400\text{ cm}^{-1}$).
- Mass Spectrometry: Will confirm the molecular weight of the compound (220.22 g/mol).[4][5]

Safety and Handling

3-(Trifluoromethyl)phenylthiourea is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[\[4\]](#)
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

3-(Trifluoromethyl)phenylthiourea is a molecule of significant academic and industrial importance. Its robust synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a privileged scaffold in medicinal chemistry and a powerful tool in organocatalysis. The continued exploration of its derivatives promises to yield novel compounds with enhanced therapeutic efficacy and catalytic activity.

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